PF-06842874
Description
Such complexes are typically synthesized via ligand substitution or redox reactions, with applications in catalysis, material science, or pharmaceuticals.
Key properties hypothesized for "AX8Oyb2mww" (based on analogous systems):
- Structure: Likely a hexacoordinate or tetracoordinate geometry with organic ligands (e.g., oxazolidone derivatives or thiadiazole-based ligands) .
- Function: Potential redox activity, catalytic behavior, or biological relevance (e.g., antimicrobial activity).
- Synthesis: May involve hydrothermal methods or solvent-based reactions, as described for similar complexes .
Properties
CAS No. |
2516247-98-4 |
|---|---|
Molecular Formula |
C21H27N3O4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-acetyl-1-cyclopentyl-7-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]-4-methyl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C21H27N3O4/c1-12-15-10-22-19(23-16-7-8-28-11-18(16)26)9-17(15)24(14-5-3-4-6-14)21(27)20(12)13(2)25/h9-10,14,16,18,26H,3-8,11H2,1-2H3,(H,22,23)/t16-,18-/m1/s1 |
InChI Key |
PITORJXKOJWMTN-SJLPKXTDSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)N[C@@H]3CCOC[C@H]3O)C4CCCC4)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)N(C2=CC(=NC=C12)NC3CCOCC3O)C4CCCC4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of PF-06842874 involves a robust process utilizing a palladium-catalyzed Buchwald-Hartwig carbon-nitrogen coupling reaction. This reaction is performed on a kilogram scale, with sodium tert-butoxide as a homogeneous base and a carefully selected precatalyst to optimize the reaction kinetics. The product is then isolated through extraction with aqueous acid followed by pH adjustment to ensure high purity .
Chemical Reactions Analysis
PF-06842874 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-06842874 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6.
Biology: It is used to investigate the role of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 in cell cycle regulation and proliferation.
Medicine: It is being studied for its potential therapeutic applications in the treatment of pulmonary arterial hypertension and other diseases.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
PF-06842874 exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases play a crucial role in cell cycle regulation by phosphorylating the retinoblastoma protein, which in turn regulates the progression from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, this compound effectively halts cell cycle progression, leading to reduced cell proliferation .
Comparison with Similar Compounds
Hypothesized Comparison with "AX8Oyb2mww" :
| Property | "AX8Oyb2mww" (Inferred) | Co(II)-2-oxazolidone | Cu(II)-thiadiazole |
|---|---|---|---|
| Geometry | Octahedral/Tetrahedral | Distorted octahedral | Square-planar |
| Thermal Stability | ~200–250°C | 220°C | 180°C |
| Redox Activity | Moderate (hypothesized) | High | High |
| Solubility (Water) | Low | High | Moderate |
Note: Data for "AX8Oyb2mww" are extrapolated from analogous systems .
2.2 Functional Analog
Compound C : [Zn(II)-aquohydroxo complex]
- Structure : Zn(II) with aqua and hydroxo ligands in a tetrahedral geometry .
- Properties :
- Hydrolysis behavior: Stable in neutral pH; forms precipitates in alkaline conditions.
- Conductivity: 120 µS/cm (1M solution).
- Applications : Wastewater treatment and corrosion inhibition .
Comparison with "AX8Oyb2mww" :
While "AX8Oyb2mww" may lack direct hydrolytic utility, its inferred redox activity aligns with Zn(II) complexes in environmental applications. However, Zn(II) systems exhibit higher aqueous stability, whereas "AX8Oyb2mww" may require ligand modification for similar performance .
Research Findings and Limitations
- Synthesis Challenges: Unlike Co(II) or Cu(II) analogs, "AX8Oyb2mww" may require stringent anaerobic conditions to prevent oxidation, as suggested by redox potentials in .
- Spectroscopic Validation : Elemental analysis and IR/XRD data (absent in the evidence) are critical to confirm ligand bonding and metal coordination .
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